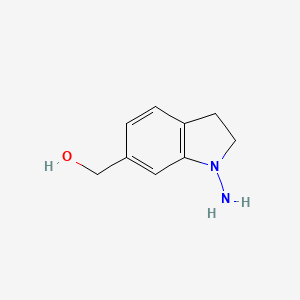

(1-氨基吲哚-6-基)甲醇

描述

(1-Aminoindolin-6-yl)methanol is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1-Aminoindolin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Aminoindolin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

脂质动力学和甲醇的影响

- 甲醇通常用作溶解剂,用于研究生物和合成膜中的跨膜蛋白/肽。研究表明甲醇对脂质动力学有显着影响,例如增强同位素标记不同的脂质囊泡种群的混合,并加速脂质转移和翻转动力学。这强调了甲醇对双层成分的影响及其对生物膜和蛋白质脂质研究的影响,突出了在生物分子研究中仔细考虑溶剂效应的必要性 (阮等人,2019 年)。

用于生物医学分析的新型荧光团

- 化合物 6-甲氧基-4-喹啉酮,衍生自 5-甲氧基吲哚-3-乙酸,在水性介质中在宽 pH 范围内表现出强荧光。它对光和热的高度稳定性,以及 pH 变化的影响最小,使其成为生物医学分析中一种有价值的荧光标记试剂。这项研究例证了为在各种分析背景下进行灵敏而稳健的检测而开发新型荧光团 (平野等人,2004 年)。

甲醇在合成中的电化学利用

- 甲醇可以被电化学活化,作为环化中 2-氨基苯甲酰胺的 C1 来源,促进 N-杂环化合物的合成,例如 2,3-二氢喹唑啉-4(1H)-酮。这种方法提供了一种无金属、环保的途径来生成各种 N,N-二取代杂环化合物,说明了甲醇在可持续合成方法中的效用 (刘等人,2021 年)。

通过电化学还原合成氨基吲哚

- 硝基吲哚在甲醇水溶液中的电化学还原会合成取代的氨基吲哚,这取决于硝基吲哚、pH 值和亲核试剂的存在等各种因素。该方法展示了一种生成氨基吲哚衍生物的有效途径,氨基吲哚衍生物是药物和材料科学研究中的重要中间体 (Marcotte et al., 1998)。

作用机制

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . .

Mode of Action

The mode of action would depend on the specific targets that “(1-Aminoindolin-6-yl)methanol” interacts with. For instance, indole derivatives have shown various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Methanol is a reduced one-carbon (C1) compound. It supports growth of aerobic methylotrophs that gain ATP from reduced redox equivalents by respiratory phosphorylation in their electron transport chains . .

Pharmacokinetics

Methanol is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the carbon footprint of methanol depends on the feedstock and the production pathway . .

生化分析

Biochemical Properties

(1-Aminoindolin-6-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with acetylcholine esterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction between (1-Aminoindolin-6-yl)methanol and acetylcholine esterase results in the inhibition of the enzyme’s activity, which can have implications for neurological functions and disorders . Additionally, (1-Aminoindolin-6-yl)methanol has been observed to interact with other biomolecules, such as elastase, where it acts as a noncompetitive allosteric inhibitor . These interactions highlight the compound’s potential as a modulator of enzymatic activity.

Cellular Effects

The effects of (1-Aminoindolin-6-yl)methanol on various types of cells and cellular processes are diverse. In cancer cell lines, such as human colon cancer (SW620), prostate cancer (PC3), and lung cancer (NCI-H23), (1-Aminoindolin-6-yl)methanol has demonstrated cytotoxic effects, with IC50 values in the low micromolar range . This indicates its potential as an anticancer agent. Furthermore, (1-Aminoindolin-6-yl)methanol influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of the peroxisome proliferator-activated receptor (PPAR) and other signaling pathways involved in cell proliferation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of (1-Aminoindolin-6-yl)methanol involves its binding interactions with biomolecules and its ability to modulate enzyme activity. As mentioned earlier, (1-Aminoindolin-6-yl)methanol acts as a noncompetitive allosteric inhibitor of elastase, binding to a site distinct from the enzyme’s active site and altering its conformation . This inhibition reduces the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, (1-Aminoindolin-6-yl)methanol’s interaction with acetylcholine esterase involves binding to the enzyme and preventing the breakdown of acetylcholine, which can impact neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1-Aminoindolin-6-yl)methanol have been observed to change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (1-Aminoindolin-6-yl)methanol remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term effects on cellular function have also been noted, with prolonged exposure to (1-Aminoindolin-6-yl)methanol resulting in sustained inhibition of enzymatic activity and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of (1-Aminoindolin-6-yl)methanol vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, (1-Aminoindolin-6-yl)methanol can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

(1-Aminoindolin-6-yl)methanol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . This metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, (1-Aminoindolin-6-yl)methanol can affect metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of (1-Aminoindolin-6-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it may interact with binding proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of (1-Aminoindolin-6-yl)methanol within cells can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of (1-Aminoindolin-6-yl)methanol is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, (1-Aminoindolin-6-yl)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of (1-Aminoindolin-6-yl)methanol is crucial for elucidating its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

(1-amino-2,3-dihydroindol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-11-4-3-8-2-1-7(6-12)5-9(8)11/h1-2,5,12H,3-4,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFBXBGLNXFLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

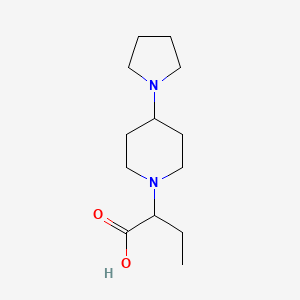

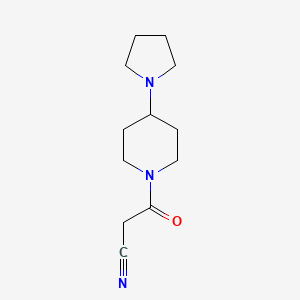

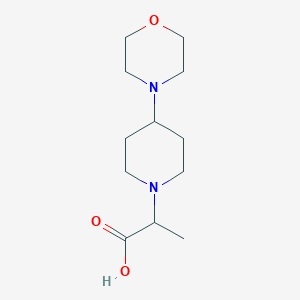

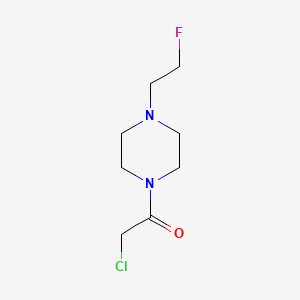

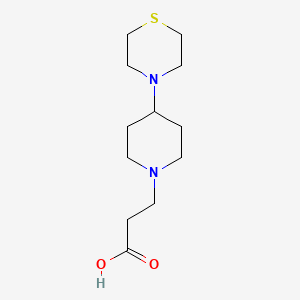

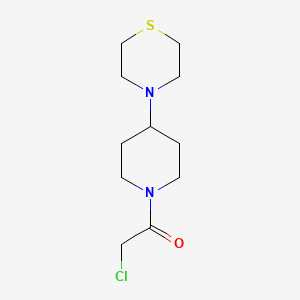

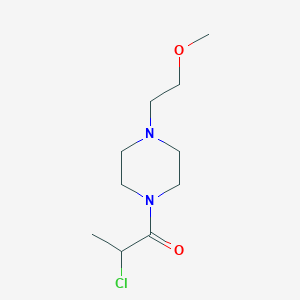

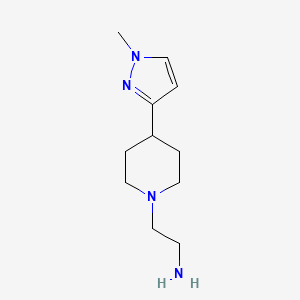

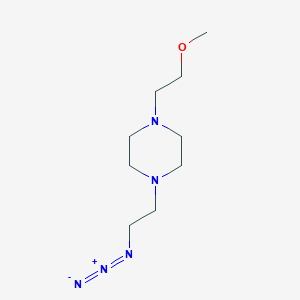

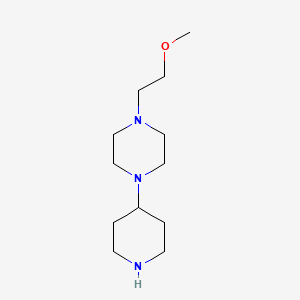

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Azetidin-3-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B1478774.png)

![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-3-yl)methanone](/img/structure/B1478775.png)

![5-(2-azidoethyl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1478776.png)

![2-chloro-1-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butan-1-one](/img/structure/B1478777.png)